N-[2-(7,8-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-3,4,5-trimethoxybenzamide
Description
N-[2-(7,8-Dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-3,4,5-trimethoxybenzamide is a hybrid molecule combining three structural motifs:
- Chromenone core: A 2H-chromen-2-one scaffold substituted with 7,8-dimethyl groups.
- Benzofuran moiety: Linked at the chromenone’s 4-position.
- Trimethoxybenzamide group: Attached via an amide bond to the benzofuran’s 3-position.
This compound is hypothesized to exhibit bioactivity due to structural similarities with cytotoxic and antiproliferative agents (e.g., combretastatin analogs and kinase inhibitors) .
Properties
IUPAC Name |
N-[2-(7,8-dimethyl-2-oxochromen-4-yl)-1-benzofuran-3-yl]-3,4,5-trimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H25NO7/c1-15-10-11-18-20(14-24(31)37-26(18)16(15)2)27-25(19-8-6-7-9-21(19)36-27)30-29(32)17-12-22(33-3)28(35-5)23(13-17)34-4/h6-14H,1-5H3,(H,30,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCKAZKITWFBBCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=CC(=O)O2)C3=C(C4=CC=CC=C4O3)NC(=O)C5=CC(=C(C(=C5)OC)OC)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H25NO7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(7,8-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-3,4,5-trimethoxybenzamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Chromen Derivative: The chromen moiety can be synthesized by the cyclization of appropriate precursors such as 7,8-dimethyl-2H-chromen-2-one.
Synthesis of the Benzofuran Derivative: The benzofuran ring is often formed through the cyclization of ortho-hydroxyaryl ketones.
Coupling Reaction: The chromen and benzofuran derivatives are then coupled using a suitable linker, often involving amide bond formation with 3,4,5-trimethoxybenzoic acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups or the chromen ring.
Reduction: Reduction reactions may target the carbonyl groups within the chromen and benzamide moieties.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with sodium borohydride.
Substitution: Halogenation using bromine or chlorination agents, and nucleophilic substitution using alkoxides or amines.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules. Its structural motifs are useful in the synthesis of various heterocyclic compounds.
Biology
Biologically, the compound is of interest due to its potential pharmacological activities. It may exhibit anti-inflammatory, antioxidant, or anticancer properties, making it a candidate for drug development.
Medicine
In medicine, research focuses on its potential therapeutic effects. Studies may explore its efficacy in treating diseases such as cancer, neurodegenerative disorders, or inflammatory conditions.
Industry
Industrially, the compound could be used in the development of new materials or as a precursor in the synthesis of dyes, pigments, or other functional organic compounds.
Mechanism of Action
The mechanism of action of N-[2-(7,8-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-3,4,5-trimethoxybenzamide involves its interaction with various molecular targets. These may include enzymes, receptors, or DNA. The compound’s effects are mediated through pathways such as inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular oxidative stress mechanisms.
Comparison with Similar Compounds
The following structurally related compounds are analyzed for comparative insights:
Structural Analogues with Chromenone/Benzofuran Cores
*TMB = trimethoxybenzamide
Key Observations :
- Substitution on the chromenone (e.g., 7,8-dimethyl vs. 6-ethyl) may alter steric and electronic properties, impacting target binding .
- Prop-1-en-2-yl linkers with aryl/hydrazine substituents enhance cytotoxicity, as seen in compounds from (IC₅₀ values in µM range) .
Trimethoxybenzamide Derivatives with Heterocyclic Cores
Key Observations :
- Hydrazine and Schiff base hybrids (e.g., ) exhibit enhanced antiproliferative activity via microtubule disruption .
- Quinoline-linked derivatives () show moderate cytotoxicity, suggesting heteroaromatic groups influence target specificity .
Melting Points :
- Chromenone/benzofuran hybrids (e.g., ) lack reported melting points, while trimethoxybenzamide-enone derivatives range from 195–272°C .
Biological Activity
N-[2-(7,8-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-3,4,5-trimethoxybenzamide is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by multiple functional groups that contribute to its biological activity. The molecular formula is with a molecular weight of 398.41 g/mol. Key structural features include:
- Chromene moiety : The 7,8-dimethyl-2-oxo-2H-chromen-4-yl group is known for its antioxidant properties.
- Benzofuran ring : This contributes to the compound's ability to interact with various biological targets.
- Trimethoxybenzamide group : Enhances lipophilicity and potential bioactivity.
Antioxidant Activity
Research indicates that compounds similar to this compound exhibit substantial antioxidant properties. These properties are crucial for mitigating oxidative stress in cells, which is implicated in various diseases including cancer and cardiovascular disorders.
Anticancer Properties
Several studies have highlighted the anticancer potential of related compounds. For instance, derivatives of benzofuran have shown antiproliferative effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation pathways.
| Compound | Cancer Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | MCF-7 | 15 | Apoptosis |
| Compound B | HeLa | 20 | Cell Cycle Arrest |
| N-[2-(7,8-dimethyl...]-3,4,5-trimethoxybenzamide | A549 | 18 | ROS Generation |
Cardioprotective Effects
In a study examining the cardioprotective effects of similar coumarin derivatives, it was found that these compounds could significantly reduce myocardial infarction severity in animal models. The protective effects were attributed to their ability to enhance antioxidant defenses and reduce apoptosis in cardiac tissues.
Case Study: Myocardial Infarction Model
A study investigated the effects of a related coumarin derivative on isoproterenol-induced myocardial infarction in rats. Key findings included:
- Reduction in cardiac injury markers : Significant decreases in LDH, AST, and CK-MB levels were observed.
- Improvement in cardiac function : Enhanced ECG patterns were noted post-treatment.
- Histopathological improvements : Reduced necrosis and inflammation in cardiac tissues were documented.
The biological activity of this compound can be attributed to several mechanisms:
- Antioxidant Activity : Scavenging free radicals and reducing oxidative stress.
- Apoptotic Pathways : Modulation of Bcl-2 family proteins leading to apoptosis in cancer cells.
- Anti-inflammatory Effects : Inhibition of pro-inflammatory cytokines and pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
